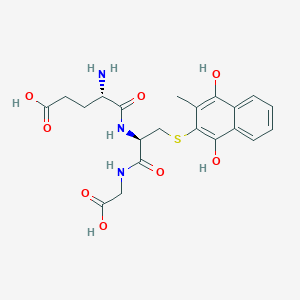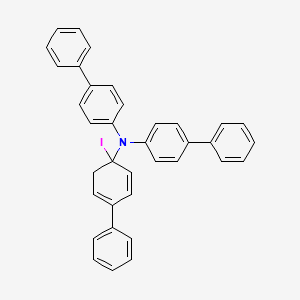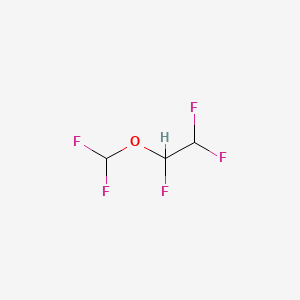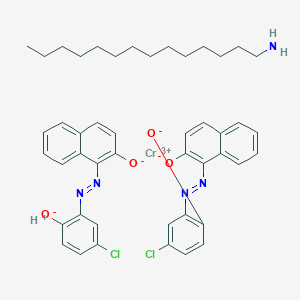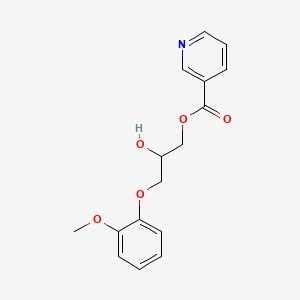![molecular formula C10H9I2NO3 B12811718 [4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate CAS No. 17641-11-1](/img/structure/B12811718.png)
[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate is a chemical compound with the molecular formula C10H9I2NO3 It is characterized by the presence of two iodine atoms, an acetyl group, and a phenyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate typically involves the iodination of acetic acid derivatives. The reaction conditions often require the use of iodine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The process involves the acetylation of the phenyl group followed by iodination to introduce the iodine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated quinones.
Reduction: Reduction reactions can lead to the formation of deiodinated products.
Substitution: Nucleophilic substitution reactions can replace the iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include iodinated quinones, deiodinated phenyl esters, and substituted phenyl acetates .
Wissenschaftliche Forschungsanwendungen
[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive iodine groups.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging and targeted radiotherapy.
Industry: Utilized in the production of specialty chemicals and materials with specific iodine content
Wirkmechanismus
The mechanism of action of [4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate involves the interaction of its iodine atoms with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The acetyl group facilitates the penetration of the compound into cells, enhancing its effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyliodine(III) diacetate (PIDA): Another iodine-containing compound used in organic synthesis.
Iodosobenzene: Known for its use in oxidation reactions.
Diacetoxyiodobenzene: Utilized as an oxidizing agent in various chemical reactions.
Uniqueness
[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate is unique due to its dual iodine atoms and acetyl group, which confer specific reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
17641-11-1 |
|---|---|
Molekularformel |
C10H9I2NO3 |
Molekulargewicht |
444.99 g/mol |
IUPAC-Name |
[4-[(2-iodoacetyl)amino]phenyl] 2-iodoacetate |
InChI |
InChI=1S/C10H9I2NO3/c11-5-9(14)13-7-1-3-8(4-2-7)16-10(15)6-12/h1-4H,5-6H2,(H,13,14) |
InChI-Schlüssel |
PASZUJBQKLPTNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CI)OC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



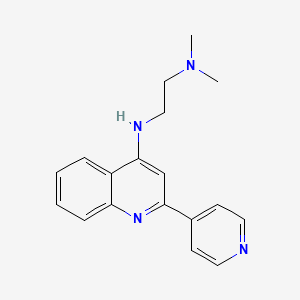
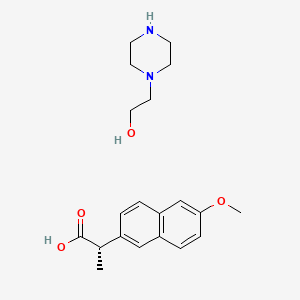
![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)
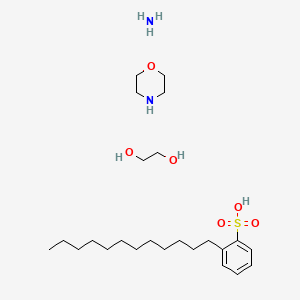

![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)
